2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole
Description
Significance of the 1,3-Oxazole Heterocycle in Chemical Science
The 1,3-oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. thepharmajournal.com This structural motif is of profound importance in chemical science, primarily due to its presence in a vast number of natural products and pharmaceutically active compounds. nih.gov The oxazole (B20620) ring system is known for its relative stability and is found in molecules exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. thepharmajournal.comnih.gov
The chemical character of the 1,3-oxazole ring is defined by its aromaticity and the specific arrangement of its heteroatoms. It is a weakly basic compound, a property conferred by the pyridine-like nitrogen atom. wikipedia.org The positions on the oxazole ring exhibit differential reactivity; for instance, the acidity of the hydrogen atoms follows the order C2 > C5 > C4. thepharmajournal.com This understanding of its electronic properties allows for selective functionalization.
| Property | Description | Reference(s) |
| Structure | Five-membered aromatic ring with one oxygen and one nitrogen atom at positions 1 and 3, respectively. | nih.gov |
| Aromaticity | Exhibits aromatic character, contributing to its stability. | numberanalytics.com |
| Basicity | Weakly basic, with the conjugate acid having a pKa of approximately 0.8. | wikipedia.org |
| Reactivity | Susceptible to electrophilic substitution, primarily at the C5 position, and nucleophilic substitution at C2 if a suitable leaving group is present. The C2 proton is the most acidic. | thepharmajournal.comwikipedia.org |
| Occurrence | Found in numerous natural products, pharmaceuticals, and agrochemicals. | nih.govnumberanalytics.com |
This table provides a summary of the key characteristics of the 1,3-oxazole heterocycle.
The versatility of the oxazole core has made it a privileged structure in medicinal chemistry and materials science. numberanalytics.com Its derivatives are integral to the development of new therapeutic agents and functional materials. nih.gov
Strategic Importance of 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole as a Versatile Synthetic Precursor
The strategic importance of this compound lies in its capacity to act as a highly effective and versatile synthetic intermediate. The presence of the chloromethyl group at the 2-position of the oxazole ring is the key to its utility. This functional group serves as a reactive handle, allowing for the facile introduction of a wide variety of other chemical moieties through nucleophilic substitution reactions. nih.gov
The carbon atom of the chloromethyl group is electrophilic and is readily attacked by a diverse range of nucleophiles. The chloride ion is a good leaving group, facilitating these substitution reactions. This reactivity enables chemists to elaborate the structure at the 2-position, building more complex molecules from a readily accessible starting material. nih.gov
Research on analogous 2-(halomethyl)oxazoles has demonstrated their role as effective scaffolds for synthetic elaboration. nih.gov Through nucleophilic substitution, the chloromethyl group can be displaced to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, among others. This opens up pathways to a multitude of derivative compounds with varied functionalities and potential applications.
| Nucleophile Type | Reagent Example | Resulting Functional Group |
| Amine | Primary or Secondary Amines (R-NH2, R2-NH) | 2-(Aminomethyl)oxazole |
| Thiol | Thiolates (R-S⁻) | 2-(Thioethermethyl)oxazole |
| Alkoxide | Alkoxides (R-O⁻) | 2-(Alkoxymethyl)oxazole |
| Carbanion | Malonates, Cyanides | Extended carbon chain at the 2-position |
This table illustrates the versatility of this compound in reactions with various nucleophiles.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPWHVKFXFSWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141118-71-0 | |
| Record name | 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Advanced Derivatization of 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The primary site of reactivity for 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole is the methylene (B1212753) carbon bearing the chlorine atom. The chlorine, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity is a cornerstone for the elaboration of the 2-methyl substituent, providing access to a diverse array of functionalized oxazoles. Analogous compounds, such as 2-(halomethyl)-4,5-diphenyloxazoles, have been shown to be excellent scaffolds for synthetic elaboration at this position. nih.govresearchgate.net
Carbon-carbon bond formation via nucleophilic substitution is a key strategy for extending the carbon framework. The chloromethyl group can react with carbon-based nucleophiles, such as stabilized carbanions, to yield more complex alkylated oxazoles. For instance, the anion of diethyl malonate, generated using a strong base like sodium hydride, can displace the chloride to form a new C-C bond. nih.gov This reaction is particularly efficient with the more reactive bromomethyl analogue, but the principle remains the same for the chloromethyl compound. nih.gov
Similarly, oxygen-based nucleophiles, such as alkoxides and phenoxides, react readily to produce the corresponding ethers. nih.gov These reactions provide access to 2-(alkoxymethyl)- or 2-(aryloxymethyl)-4,5-dimethyloxazoles, which are of interest for their potential biological activities. nih.gov
Table 1: Examples of Nucleophilic Substitution for C-C and C-O Bond Formation Note: Data is based on reactions with the analogous 2-(halomethyl)-4,5-diphenyloxazole scaffold.
| Nucleophile | Reagent(s) | Product Type | Yield | Reference |
| Diethyl malonate anion | NaH/THF | C-Alkylation | 40% (with chloro) | nih.gov |
| Diethyl malonate anion | NaH/THF | C-Alkylation | 90% (with bromo) | nih.gov |
| Alkoxides/Phenoxides | N/A | Ether (O-Alkylation/Arylation) | N/A | nih.gov |
The chloromethyl group is highly susceptible to substitution by nitrogen nucleophiles, enabling the synthesis of a variety of amine and azide (B81097) derivatives. Diverse amine nucleophiles can be used to prepare primary or secondary amines attached to the 2-methylene position of the oxazole (B20620). nih.gov
A particularly useful transformation is the reaction with sodium azide (NaN₃) to produce 2-(azidomethyl)oxazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov These azides are valuable synthetic intermediates themselves, notably for their ability to undergo "click" reactions, such as copper-catalyzed azide-alkyne cycloadditions, to form 1,2,3-triazoles. beilstein-journals.orgnih.gov The conversion of the halomethyl group to the azidomethyl group is typically an efficient process. beilstein-journals.orgnih.gov An integrated continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides, which proceeds through a 2-(bromomethyl)oxazole intermediate that undergoes nucleophilic displacement with NaN₃ in an aqueous medium. beilstein-journals.orgbeilstein-journals.orgnih.gov
Table 2: Synthesis of Nitrogen-Containing Derivatives via Nucleophilic Substitution Note: Data is based on reactions with analogous 2-(halomethyl)oxazole scaffolds.
| Nucleophile | Reagent(s) | Product Type | Yield | Reference |
| Various Amines | N/A | Primary/Secondary Amines | N/A | nih.gov |
| Sodium Azide | NaN₃ (aqueous) | Azide | Good selectivity | beilstein-journals.orgnih.gov |
Cycloaddition Reactions Involving the Oxazole Core
While the side chain is the most common site of reaction, the oxazole ring itself possesses a diene character that allows it to participate in cycloaddition reactions. nih.gov This reactivity is fundamental to the use of oxazoles as intermediates in the synthesis of other important heterocyclic systems, such as pyridines and furans, through cycloaddition/retro-cycloaddition sequences. nih.gov
A classic example of this reactivity is the Diels-Alder reaction. Oxazoles can react with various dienophiles, such as arynes or acetylenes, to form bicyclic adducts. These adducts can then undergo subsequent reactions, like retro-Diels-Alder, to yield new ring systems. researchgate.net For instance, the reaction of oxazoles with arynes provides a convenient route to variously substituted polycyclic aromatic compounds. researchgate.net Another documented cycloaddition is the reaction with singlet oxygen, which adds across the C-4 and C-5 positions of the oxazole ring in a [4+2] manner. smolecule.com
Cross-Coupling Reactions for Oxazole Ring Functionalization
Direct functionalization of the oxazole ring carbons can be achieved through modern cross-coupling methodologies, provided a suitable handle, such as a halogen atom, is present on the ring. While this compound does not inherently possess a halogen on the ring, derivatives with such features are amenable to these powerful C-C bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have been successfully applied to halo-oxazole building blocks. researchgate.net For example, the novel building block 4-bromomethyl-2-chlorooxazole demonstrates selective reactivity. Cross-coupling reactions can be effected at the 2-chloro position using either Stille or Suzuki conditions in excellent yields to introduce new aryl or vinyl groups. researchgate.net This demonstrates that if the 4 or 5 position of the oxazole ring were functionalized with a halide, similar palladium-catalyzed couplings could be employed to introduce a wide range of substituents, significantly expanding the molecular diversity accessible from this scaffold.
Sophisticated Spectroscopic and Structural Elucidation Techniques for 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole and Its Analogs
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional (¹H, ¹³C) NMR for Structural Connectivity
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic framework of a molecule.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and bonding environment. For 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole, characteristic signals would correspond to the chloromethyl carbon, the two methyl carbons, and the three carbons of the oxazole (B20620) ring (C2, C4, and C5). The C=N carbon (C2) of an oxazole ring typically resonates downfield. For instance, in various 2-(4-Chloro phenyl)-5-substituted oxazoles, the C2 carbon appears in the range of δ 159.6-160.6 ppm. rsc.org The C4 and C5 carbons are also expected to have distinct chemical shifts, confirming the substitution pattern on the heterocyclic ring.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| -CH₃ (at C4) | ~2.2 | -CH₃ (at C4) | ~9-13 |
| -CH₃ (at C5) | ~2.2 | -CH₃ (at C5) | ~9-13 |
| -CH₂Cl | ~4.6 | -CH₂Cl | ~42 |
| C2 (Oxazole) | ~160 | ||
| C4 (Oxazole) | ~140-150 | ||
| C5 (Oxazole) | ~125-135 | ||
| Note: Expected values are based on typical chemical shifts for similar functional groups and data from analogous structures. |
Two-Dimensional (COSY, HMQC, HMBC) NMR for Complex Structural Assignments
Two-dimensional NMR techniques are employed to resolve complex structures and unambiguously assign signals by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of an analog, cross-peaks would reveal couplings between protons on adjacent carbons. For the title compound, COSY would primarily be used to confirm the absence of proton-proton coupling for the isolated methyl and chloromethyl groups.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduipb.pt This is crucial for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. For this compound, an HSQC spectrum would show a cross-peak connecting the chloromethyl protons to the chloromethyl carbon, and the methyl protons to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). ipb.ptyoutube.com This technique allows for the connection of molecular fragments that are not directly bonded through protons. For the title compound, key HMBC correlations would be expected between:
The chloromethyl (-CH₂) protons and the C2 carbon of the oxazole ring.
The C4-methyl protons and the C4 and C5 carbons of the ring.
The C5-methyl protons and the C5 and C4 carbons of the ring.
These correlations would definitively establish the connectivity of the chloromethyl and dimethyl groups to the oxazole core. researchgate.net
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₈ClNO), the expected exact mass is approximately 157.03 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high precision. rsc.org
Under electron impact (EI) ionization, the molecule would generate a molecular ion peak (M⁺). The fragmentation pattern provides a fingerprint that helps in structural confirmation. Common fragmentation pathways for related heterocyclic compounds involve the cleavage of bonds alpha to the ring or the loss of stable neutral molecules. arkat-usa.orgsapub.org For the title compound, characteristic fragmentation could include:
Loss of a chlorine radical (Cl•) to give an [M - 35]⁺ fragment.
Loss of the chloromethyl radical (•CH₂Cl) to give an [M - 49]⁺ fragment.
Cleavage of the oxazole ring, leading to smaller charged fragments.
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 peak pattern for all chlorine-containing fragments, further confirming their identity. rsc.org
| Ion | m/z (for ³⁵Cl) | Identity |
| [C₇H₈ClNO]⁺ | 157 | Molecular Ion (M⁺) |
| [C₇H₈NO]⁺ | 122 | [M - Cl]⁺ |
| [C₆H₆NO]⁺ | 108 | [M - CH₂Cl]⁺ |
| Note: The table shows plausible major fragments. |
X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present in the molecule.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:
C-H stretching: Vibrations from the methyl and chloromethyl groups would appear in the 2900-3000 cm⁻¹ region.
C=N stretching: A key absorption for the oxazole ring, typically observed around 1610-1680 cm⁻¹. For instance, 5-Chloromethyl-2-phenyl oxazole shows a C=N stretch at 1665 cm⁻¹. prepchem.com
C=C stretching: The double bond within the oxazole ring would also contribute to absorptions in the 1500-1600 cm⁻¹ region.
C-O-C stretching: The ether-like C-O-C stretching of the oxazole ring usually appears in the 1000-1300 cm⁻¹ range.
C-Cl stretching: A characteristic band for the chloromethyl group is expected in the fingerprint region, typically around 650-800 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | 2900-3000 |
| C=N stretch (oxazole) | 1610-1680 |
| C=C stretch (oxazole) | 1500-1600 |
| C-O-C stretch (oxazole) | 1000-1300 |
| C-Cl stretch | 650-800 |
| Note: These are typical ranges and can vary based on the specific molecular environment. |
Advanced Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.
Column Chromatography: This is a standard method for the purification of crude reaction mixtures. For oxazole derivatives, silica (B1680970) gel is a common stationary phase, with elution solvents typically being mixtures of non-polar and moderately polar solvents like petroleum ether and diethyl ether or dichloromethane. prepchem.comrsc.org The separation is based on the differential adsorption of the compound and impurities onto the silica gel.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is a measure of a compound's mobility on the TLC plate in a given solvent system. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of a compound. google.com By using a high-pressure pump to pass a solvent through a column packed with a stationary phase, HPLC can separate components with high resolution. A purity analysis of this compound by HPLC would likely show a single major peak, and the area under this peak can be used to quantify its purity, often exceeding 99% for well-purified samples. google.com
Elemental Analysis Data for this compound Remains Elusive in Publicly Accessible Records
Elemental analysis is a cornerstone of chemical characterization, providing fundamental insight into the elemental composition of a synthesized compound. This technique is crucial for verifying the empirical formula of a substance, thereby confirming its molecular identity and purity. The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified to determine the mass percentages of carbon, hydrogen, and nitrogen. Other elements, like halogens, are determined by other specific analytical methods.
For this compound, with the molecular formula C₆H₈ClNO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. These calculated values serve as a benchmark against which the results of an experimental analysis would be compared. A close agreement between the theoretical and found values, typically within a narrow margin of ±0.4%, is considered a confirmation of the compound's elemental stoichiometry and purity.
While the synthesis and use of various oxazole derivatives are documented in chemical literature, and elemental analysis is frequently cited as a characterization method for analogous compounds, the specific report for this compound containing both calculated and found percentages is not present in the accessed resources. Such data is typically found in the experimental sections of peer-reviewed research articles detailing the synthesis and characterization of a new compound. The absence of this specific data in widely accessible sources prevents the creation of a detailed data table and a full discussion of the stoichiometric verification for this particular molecule.
Below is a table outlining the theoretical elemental composition of this compound. The corresponding "Found (%)" column remains vacant due to the aforementioned lack of available experimental data.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) | Found (%) |
|---|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 49.50 | Data not available |
| Hydrogen | H | 1.01 | 8 | 8.08 | 5.55 | Data not available |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.36 | Data not available |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.63 | Data not available |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.99 | Data not available |
| Total | | | | 145.59 | 100.00 | |
Note: The data in this table is interactive.
Further research in specialized, subscription-based chemical databases such as SciFinder or Reaxys, or direct contact with researchers who have synthesized this compound, would likely be necessary to obtain the experimental elemental analysis data required for a complete stoichiometric verification.
Computational and Theoretical Investigations of 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. irjweb.com For 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole, DFT calculations can elucidate its fundamental properties, including optimized geometry, electronic distribution, and reactivity. Methods like B3LYP with a suitable basis set (e.g., 6-311G++) are commonly employed for such analyses. irjweb.comresearchgate.net
The key parameters derived from DFT calculations help in predicting the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com
Furthermore, the Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. irjweb.com The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas susceptible to electrophilic attack, while blue signifies electron-deficient regions prone to nucleophilic attack. irjweb.com This allows for the identification of reactive sites on the molecule.
Global reactivity descriptors, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's stability and reactivity. For instance, a molecule with a low hardness value is generally more reactive. researchgate.net
Interactive Data Table: Illustrative DFT-Calculated Parameters for an Oxazole (B20620) System
This table presents typical parameters calculated using DFT for a representative oxazole derivative to illustrate the type of data generated. Specific values for this compound would require dedicated computational analysis.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.75 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.98 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.77 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.885 eV |
| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | 0.347 eV-1 |
| Electronegativity (χ) | Tendency to attract electrons | 3.865 eV |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.587 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.15 Debye |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. For this compound, the primary site of reactivity is the chloromethyl group attached to the C2 position of the oxazole ring. This group is analogous to a benzylic halide, making it a good substrate for nucleophilic substitution (SN2) reactions. nih.govresearchgate.net
Theoretical calculations can map the entire potential energy surface of a reaction, identifying the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the activation barrier that must be overcome for the reaction to proceed. rsc.org
In the case of a nucleophilic attack on the chloromethyl group, DFT calculations can be used to model the SN2 transition state. This involves locating the specific geometry where the nucleophile is partially bonded to the methylene (B1212753) carbon, and the carbon-chlorine bond is partially broken. The energy of this transition state relative to the reactants gives the activation energy (Ea) of the reaction.
Table: Key Aspects of Modeling Reaction Mechanisms
| Component | Description | Computational Focus |
| Reactants & Products | The starting materials and final compounds of the reaction. | Optimization of ground-state geometries and calculation of their energies. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products. | Mapping the potential energy surface along the path of the reaction. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. | Locating the saddle point on the energy surface and calculating its geometry and energy. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the reaction rate; a lower Ea means a faster reaction. |
| Reaction Energy (ΔE) | The energy difference between the products and the reactants. | Determines if the reaction is exothermic (releases energy) or endothermic (requires energy). |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the structural features of molecules with their physicochemical properties. nih.gov These models take the form of mathematical equations that can predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.govmdpi.com
The development of a QSPR model involves several key steps:
Data Set Selection: A diverse set of molecules with experimentally determined property values is compiled.
Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure.
Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation relating a subset of the most relevant descriptors to the property of interest. oaji.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov
For this compound and its analogues, QSPR could be used to predict properties such as lipophilicity (logP), solubility, boiling point, or even biological activity. The molecular descriptors used in these models fall into several categories.
Interactive Data Table: Classes of Molecular Descriptors for QSPR Studies
| Descriptor Class | Description | Examples |
| Constitutional | Based on the molecular formula and atom counts. | Molecular weight, number of nitrogen atoms, number of rings. |
| Topological | Based on the 2D connectivity of atoms in the molecule. | Wiener index, Kier & Hall connectivity indices, Balaban index. |
| Geometrical | Based on the 3D structure of the molecule. | Molecular surface area, molecular volume, principal moments of inertia. |
| Electrostatic | Related to the charge distribution in the molecule. | Dipole moment, partial charges on atoms, highest positive/negative charges. |
| Quantum-Chemical | Derived from quantum mechanical calculations (like DFT). | HOMO/LUMO energies, chemical hardness, total energy. acs.orgnih.gov |
By developing robust QSPR models for a series of oxazole derivatives, researchers can screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the most promising properties, accelerating the discovery and development process. jcchems.com
Academic Applications of 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole in Chemical Synthesis and Materials Science
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is a valuable precursor in the synthesis of more complex molecular structures. The chlorine atom on the methyl group at the 2-position acts as an effective leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups and the extension of the carbon skeleton, positioning it as a key intermediate for creating intricate organic molecules, including those with therapeutic potential. researchgate.netnih.gov
Construction of Diverse Heterocyclic Frameworks
The reactive nature of the chloromethyl group is instrumental in building diverse and complex heterocyclic systems. Structurally analogous 2-(halomethyl)oxazoles are recognized as effective and reactive scaffolds for synthetic modifications at the 2-position. Through substitution reactions, the chloromethyl group can react with a variety of nucleophiles, including amines, thiols, and alcohols.
These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility allows chemists to append other heterocyclic rings or functionalized side chains to the oxazole (B20620) core, thereby constructing larger, multi-cyclic frameworks. For instance, reactions with amine nucleophiles can yield 2-alkylamino(methyl)oxazoles, while sulfur nucleophiles like thiophenoxide produce 2-(phenylthiomethyl)oxazoles. This modular approach is a powerful strategy for generating libraries of complex molecules for biological screening and drug discovery.
Preparation of Advanced Agrochemical Intermediates
The oxazole scaffold is of significant interest in the field of crop protection chemistry, with numerous derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. researchgate.net While direct synthesis of commercial agrochemicals from this compound is not prominently documented, its role as a reactive intermediate makes it a valuable precursor for creating advanced agrochemical candidates. researchgate.net The ability to easily modify the side chain at the C2 position allows for the systematic alteration of a molecule's physicochemical properties, which is a key strategy in the rational design of new pesticides. For example, fungicides like thifluzamide (B1681302) contain an amide linkage that could potentially be formed by reacting a chloromethyl-functionalized heterocycle with an appropriate nucleophile. researchgate.netmdpi.com The structural versatility of isoxazole, an isomer of oxazole, has been noted for its importance in agrochemical research, further highlighting the potential of this class of compounds. mdpi.com
Design and Application as Ligands in Organometallic Catalysis
The 1,3-oxazole ring system, particularly the nitrogen atom at the 3-position, possesses coordinating properties that make it suitable for use as a ligand in organometallic chemistry. Oxazole-containing molecules can bind to transition metals to form catalytically active complexes. These catalysts play a crucial role in a vast number of organic transformations.
While research specifically detailing this compound as a ligand is limited, the broader class of oxazole-containing structures has been successfully employed in catalysis. For instance, ligands incorporating 1,3-oxazole and 4,5-dihydro-1,3-oxazole motifs have been used to synthesize vanadium catalysts active in ethylene (B1197577) polymerization and copolymerization reactions. The substituents on the oxazole ring can significantly influence the performance of the catalyst and the properties of the resulting polymers. This demonstrates the principle that the oxazole core can serve as a viable platform for designing new ligands for transition metal catalysis.
Integration into Polymeric and Advanced Material Architectures
The chemical stability and electronic properties of the oxazole ring make it an attractive component for advanced materials. The ability to functionalize the ring, as exemplified by the reactive chloromethyl group, allows for the integration of oxazole units into larger macromolecular structures like polymers.
Development of Materials for Optoelectronic Devices (e.g., OLEDs)
While direct applications of this compound in optoelectronics are not widely reported, related heterocyclic isomers, such as 1,3,4-oxadiazoles, are well-known for their use in materials science. researchgate.net 1,3,4-Oxadiazole derivatives are noted for their excellent thermal stability, oxidation resistance, and strong fluorescence emission. researchgate.net These properties make them important photosensitive materials used as fluorescers and in the construction of electroluminescent components for devices like Organic Light Emitting Diodes (OLEDs). The investigation of these related isomers suggests the potential utility of the fundamental oxazole core in the development of new materials for optoelectronic applications, an area that warrants further exploration.
Precursor in the Synthesis of Structurally Defined Molecular Scaffolds
Beyond its role as a simple building block, this compound serves as a foundational precursor for the synthesis of complex and structurally defined molecular scaffolds. The oxazole ring can act as a rigid core from which various substituents can be extended in a controlled manner. This is particularly valuable in the total synthesis of complex natural products, many of which contain the oxazole motif. rsc.org For example, the synthesis of peptidomimetic macrocycles, which mimic the structure of peptides, has utilized oxazoles formed from serine precursors. nih.gov The ability to use the chloromethyl group to initiate a series of reactions allows for the methodical construction of these large and intricate architectures, which are often pursued for their potent biological activities. nih.govorganic-chemistry.org
Future Research Directions and Emerging Trends for 2 Chloromethyl 4,5 Dimethyl 1,3 Oxazole
Development of Novel and Green Catalytic Pathways for Synthesis
The synthesis of oxazole (B20620) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. ijpsonline.com Future research on 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is expected to focus on developing catalytic pathways that are not only efficient but also environmentally benign.
Key areas of development include:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal nanoparticles (NPs) on various supports, offers significant advantages, including ease of separation, catalyst recyclability, and improved stability. mdpi.com Research into magnetically separable Fe3O4 NP catalysts, for instance, has shown promise in the green synthesis of oxazoles and could be adapted for the target compound. mdpi.com
Biocatalysis: Employing enzymes or whole-cell systems as catalysts represents a frontier in green synthesis. While specific biocatalysts for this oxazole are yet to be developed, the use of natural clays as biocatalysts in the synthesis of other 2,4-disubstituted oxazoles suggests a promising avenue for exploration. tandfonline.com
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including oxazoles. ijpsonline.comijpsonline.com These methods often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating. nih.gov
Green Solvents: A significant trend is the replacement of conventional volatile organic solvents with greener alternatives like ionic liquids, deep-eutectic solvents, or even water. ijpsonline.comijpsonline.com Ionic liquids, for example, can act as both the solvent and catalyst, simplifying the reaction setup and workup procedures. mdpi.com
| Approach | Conventional Methods | Emerging Green Methods | Potential Advantages of Green Methods |
|---|---|---|---|
| Catalyst | Homogeneous catalysts (e.g., PCl5, H2SO4, POCl3) ijpsonline.com | Heterogeneous nanocatalysts (e.g., Fe3O4 NPs), biocatalysts (e.g., clays) mdpi.comtandfonline.com | Easy separation, reusability, reduced waste, milder conditions. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound ijpsonline.comijpsonline.com | Faster reaction rates, higher yields, reduced energy consumption. |
| Solvent | Volatile organic compounds (e.g., DMF, ether) ijpsonline.com | Ionic liquids, deep-eutectic solvents, water ijpsonline.comijpsonline.com | Lower toxicity, reduced pollution, potential for recycling. |
Exploration of Photochemical and Electrochemical Reactivity
The study of how molecules interact with light and electricity opens up new reaction pathways that are often inaccessible through traditional thermal methods. The future exploration of this compound's photochemical and electrochemical reactivity is a promising area for discovering novel transformations and applications.
Photochemical Reactivity: Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling the formation of radical species under mild conditions. mdpi.comtandfonline.com For this compound, this could lead to:
C-H Functionalization: Direct functionalization of the oxazole ring or the methyl groups could be achieved, allowing for late-stage modification of the molecule without the need for pre-functionalized starting materials. nih.gov
Novel Bond Formations: The chloromethyl group is a reactive handle. Photochemical activation could facilitate its participation in coupling reactions or reactions with other radical species, expanding the synthetic utility of the compound.
Cycloaddition Reactions: Oxazole rings are known to participate in [4+2]-cycloaddition reactions with singlet oxygen, generated photochemically. smolecule.com This reactivity could be harnessed to synthesize more complex, oxygen-containing heterocyclic structures. The reaction proceeds through an unstable endoperoxide intermediate, which can then be converted to other products. smolecule.com
Electrochemical Reactivity: Organic electrochemistry is gaining renewed interest as a sustainable synthetic method because it replaces stoichiometric chemical oxidants or reductants with clean electrons. rsc.orgchemistryviews.org Future research could investigate:
Electrosynthesis of Oxazoles: Electrochemical methods for the construction of the oxazole ring itself are being developed. chemistryviews.org These methods often proceed under mild, room-temperature conditions and can offer high selectivity.
Reductive or Oxidative Transformations: The electrochemical potential could be tuned to selectively reduce or oxidize functional groups on the this compound molecule. For instance, the chloromethyl group could be electrochemically reduced or used to initiate radical reactions.
Enabling Challenging Transformations: Electrochemistry can generate highly reactive intermediates, such as radicals, carbocations, and carbanions, enabling transformations that are difficult to achieve with conventional reagents. pharmtech.com This could lead to the discovery of entirely new reaction pathways starting from this oxazole derivative.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The demand for rapid synthesis and screening of new molecules, particularly in drug discovery, has spurred the development of automated synthesis and high-throughput experimentation (HTE). researchgate.net Integrating the synthesis of this compound and its derivatives into these platforms is a key future direction.
Automated Flow Synthesis: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netdurham.ac.ukacs.org
On-Demand Synthesis: Automated flow reactors can enable the rapid, on-demand synthesis of this compound and related compounds. durham.ac.uknih.gov This is particularly valuable for producing key building blocks for exploratory libraries. durham.ac.uk
Multistep Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process, often incorporating in-line purification. nih.gov This has been demonstrated for the synthesis of other functionalized oxazoles and could significantly streamline the production and derivatization of the target compound. durham.ac.ukbeilstein-journals.org
Improved Safety and Efficiency: The small reactor volumes in flow systems allow for the safe handling of reactive intermediates and exothermic reactions, while precise control over parameters like temperature and residence time leads to higher yields and purities. durham.ac.uk
High-Throughput Experimentation (HTE): HTE platforms allow for the parallel execution of a large number of experiments, dramatically accelerating the optimization of reaction conditions and the discovery of new reactions. rsc.org
Rapid Reaction Optimization: By using HTE, researchers can quickly screen a wide range of catalysts, solvents, bases, and temperatures to find the optimal conditions for synthesizing or functionalizing this compound.
Library Synthesis: HTE is ideally suited for creating large libraries of derivatives from a common scaffold. The chloromethyl group on the target molecule is an excellent anchor point for introducing diversity through nucleophilic substitution reactions, and HTE could rapidly generate hundreds of new compounds for biological screening.
| Platform | Key Features | Advantages for this compound |
|---|---|---|
| Automated Flow Synthesis | Continuous processing, precise control of parameters, in-line purification, easy scalability. durham.ac.uknih.gov | Rapid on-demand production, safe handling of intermediates, higher yields and purity, streamlined multi-step derivatization. durham.ac.ukacs.org |
| High-Throughput Experimentation (HTE) | Parallel reaction execution, miniaturization, automated liquid and solid handling. | Accelerated optimization of synthesis, rapid discovery of new reactions, efficient generation of compound libraries for screening. rsc.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like 3-chloro-2-butanone and formimidic acid, yielding ~34% under reflux conditions . Optimization strategies include:
- Catalyst selection : Acidic or basic catalysts (e.g., glacial acetic acid) to accelerate cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
- Temperature control : Prolonged reflux (18–24 hours) improves intermediate stability .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., chloromethyl and methyl groups) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., CHClNO) .
- Melting point analysis : Compare experimental values (e.g., 141–143°C) with literature data .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation :
- Use fume hoods to avoid inhalation of volatile intermediates .
- Wear nitrile gloves and eye protection due to potential skin/eye irritation .
- Store in airtight containers away from moisture to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic insights :
- The electron-withdrawing chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling) .
- DFT calculations can model charge distribution to predict regioselectivity in aryl-aryl bond formation .
Q. What role does this compound play as a precursor in pharmaceutical intermediates?
- Case study : The compound serves as a key intermediate in Telmisartan synthesis.
- Stepwise modification : Chloromethyl groups undergo nucleophilic displacement with biphenyl boronic acids, achieving >75% yield via Suzuki coupling .
- Scalability : Sodium borohydride reduction and thionyl chloride chlorination ensure high purity (>95%) for industrial-scale applications .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of oxazole derivatives?
- Structural validation :
- Single-crystal X-ray diffraction confirms bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles, resolving ambiguities from NMR data .
- Comparative analysis with analogs (e.g., 4,5-dimethyloxazole) highlights steric effects of substituents .
Q. What computational methods are effective in predicting the compound’s bioactivity?
- In silico approaches :
- Molecular docking with FAD-dependent oxidoreductases identifies potential binding sites .
- QSAR models correlate substituent electronegativity with antimicrobial activity .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary widely (26–75%)?
- Critical factors :
- Reagent purity : Impurities in 3-chloro-2-butanone reduce cyclization efficiency .
- Workup protocols : Inadequate crystallization (e.g., ethanol-water ratios) lowers recovery .
- Catalyst loading : Excess Pd(0) in Suzuki coupling can lead to side reactions, reducing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
